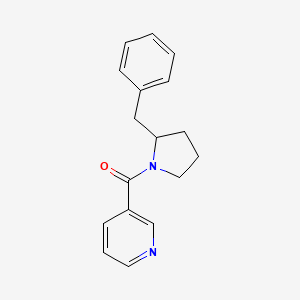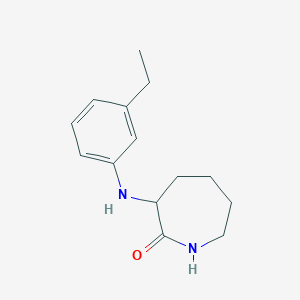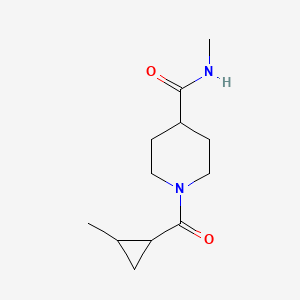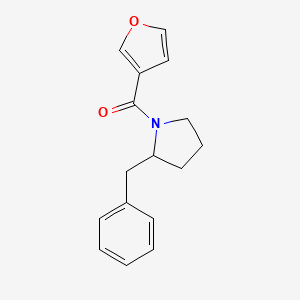
(2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone, also known as BPMP, is a chemical compound that has gained significant attention in the field of scientific research. BPMP is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
(2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone functions as a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in various cellular processes. CK2 is overexpressed in several types of cancer cells, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone selectively binds to the ATP-binding site of CK2 and prevents its enzymatic activity.
Biochemical and Physiological Effects:
(2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models, and protect against neurodegeneration. In addition, (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been shown to have a synergistic effect with other chemotherapeutic agents, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone is its high selectivity towards CK2, which makes it a potent inhibitor of the enzyme. In addition, (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been shown to have low toxicity and good bioavailability, making it a potential candidate for therapeutic applications. However, one of the limitations of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone is its limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
Several future directions can be explored in the field of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone research. One potential direction is to investigate the efficacy of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to explore the potential therapeutic applications of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone in other diseases such as neurodegenerative disorders and inflammation. In addition, the development of more soluble forms of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone could expand its potential applications in scientific research.
Conclusion:
In conclusion, (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone is a potent inhibitor of CK2, which has gained significant attention in the field of scientific research. (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been shown to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. The development of more soluble forms of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone and the investigation of its efficacy in combination with other chemotherapeutic agents could expand its potential applications in scientific research.
Synthesis Methods
(2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxylic acid with benzylamine, followed by the reaction with 1-bromo-2-chloroethane and finally, the reaction with potassium carbonate. The final product is obtained through recrystallization in ethanol.
Scientific Research Applications
(2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. Several studies have reported the efficacy of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone in inhibiting the growth of cancer cells and inducing apoptosis. In addition, (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been shown to have neuroprotective effects and reduce inflammation in animal models.
properties
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(15-8-4-10-18-13-15)19-11-5-9-16(19)12-14-6-2-1-3-7-14/h1-4,6-8,10,13,16H,5,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDIPPXMRLNKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492894.png)

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7492918.png)
![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylbutan-1-one](/img/structure/B7492943.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492951.png)






![1-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7493016.png)